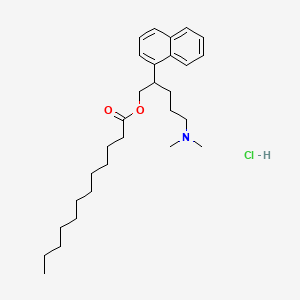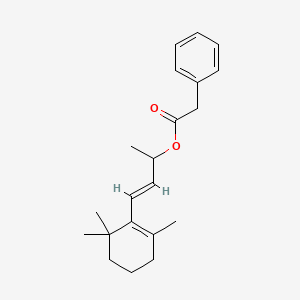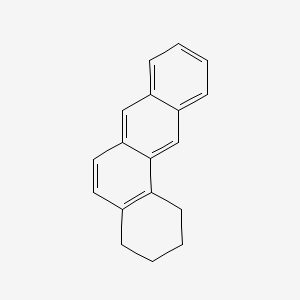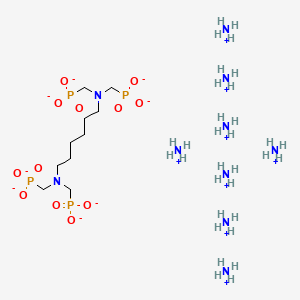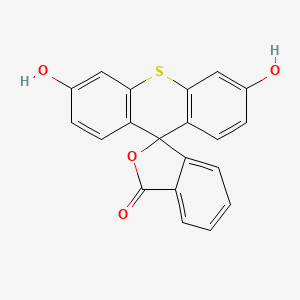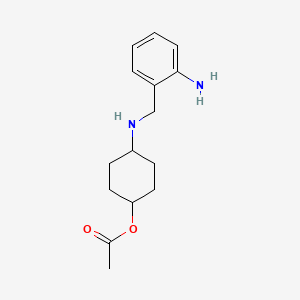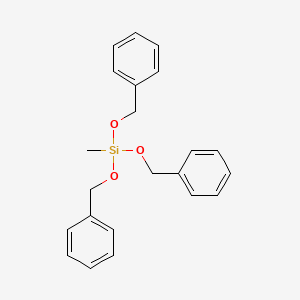
Methyltris(phenylmethoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyltris(phenylmethoxy)silane is an organosilicon compound with the molecular formula C22H24O3Si. It is a silane coupling agent that contains both organic functional and alkoxy groups in one molecule. This compound is known for its ability to form strong bonds with both organic and inorganic materials, making it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyltris(phenylmethoxy)silane can be synthesized through the reaction of methyltrimethoxysilane with phenylmethanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, with the removal of methanol as a byproduct. The process involves the following steps:
- Methyltrimethoxysilane and phenylmethanol are mixed in a reaction vessel.
- A catalyst, such as p-toluenesulfonic acid, is added to the mixture.
- The reaction mixture is heated under reflux, and methanol is continuously removed.
- The resulting product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the final product. The process is optimized to minimize waste and maximize the recycling of solvents and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Methyltris(phenylmethoxy)silane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of an acid or base catalyst.
Condensation: Often occurs under acidic or basic conditions, with the removal of water to drive the reaction forward.
Substitution: Requires specific reagents depending on the desired functional group to be introduced.
Major Products
Hydrolysis: Produces silanols and methanol.
Condensation: Forms siloxane polymers.
Substitution: Yields various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
Methyltris(phenylmethoxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials. It is also employed in the synthesis of advanced materials and coatings.
Biology: Utilized in the modification of surfaces for biological assays and the immobilization of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and medical device coatings.
Industry: Applied in the production of high-performance composites, sealants, and adhesives.
Mécanisme D'action
The mechanism of action of methyltris(phenylmethoxy)silane involves the formation of strong covalent bonds between the silane and the substrate. The alkoxy groups undergo hydrolysis to form silanols, which then condense with hydroxyl groups on the substrate surface. This results in the formation of stable siloxane bonds, enhancing the adhesion and durability of the material.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenyltrimethoxysilane
- Vinyltrimethoxysilane
- 3-Mercaptopropyltrimethoxysilane
- 3-Chloropropyltrimethoxysilane
Uniqueness
Methyltris(phenylmethoxy)silane is unique due to its combination of phenyl and methoxy groups, which provide both hydrophobic and reactive properties. This makes it particularly effective in applications requiring strong adhesion and chemical resistance.
Propriétés
Numéro CAS |
61214-13-9 |
|---|---|
Formule moléculaire |
C22H24O3Si |
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
methyl-tris(phenylmethoxy)silane |
InChI |
InChI=1S/C22H24O3Si/c1-26(23-17-20-11-5-2-6-12-20,24-18-21-13-7-3-8-14-21)25-19-22-15-9-4-10-16-22/h2-16H,17-19H2,1H3 |
Clé InChI |
GEIHDEVWPDTQIM-UHFFFAOYSA-N |
SMILES canonique |
C[Si](OCC1=CC=CC=C1)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


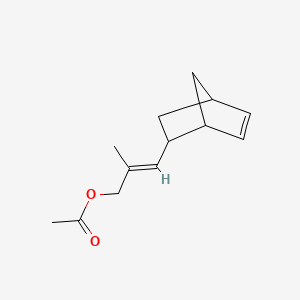

![2-[(4-Aminophenyl)methyl]-4-[(4-amino-3,5-xylyl)methyl]aniline](/img/structure/B12672819.png)
